Quinazoline, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)-

Description

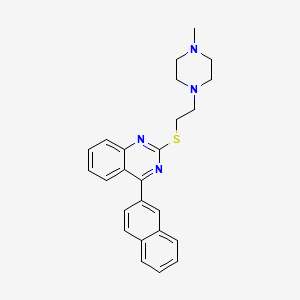

Quinazoline derivatives are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The compound Quinazoline, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- features a 4-methylpiperazine ethylthio group at position 2 and a naphthalenyl substituent at position 2.

Properties

CAS No. |

129224-77-7 |

|---|---|

Molecular Formula |

C25H26N4S |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-naphthalen-2-ylquinazoline |

InChI |

InChI=1S/C25H26N4S/c1-28-12-14-29(15-13-28)16-17-30-25-26-23-9-5-4-8-22(23)24(27-25)21-11-10-19-6-2-3-7-20(19)18-21/h2-11,18H,12-17H2,1H3 |

InChI Key |

IPJYZRLUNFLAMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Analogous Quinazoline Derivatives

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| 4-Substitution (naphthalenyl) | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 70–85 | |

| Thioether formation | K₂CO₃, DMF, 60°C, 12 h | 65–78 |

Electrophilic and Nucleophilic Reactivity

The electronic effects of substituents influence reactivity:

-

Naphthalenyl group : As an electron-donating substituent, it activates the benzene ring of quinazoline for electrophilic substitution (e.g., nitration at position 6 or 8) .

-

Thioether linkage : The sulfur atom can undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂, mCPBA) .

Key Reactions:

-

Oxidation of thioether :

This reaction is critical for modulating solubility and bioavailability .

-

Nucleophilic displacement at position 4 : The naphthalenyl group may be replaced under harsh conditions (e.g., heating with amines or alkoxides), though steric hindrance from the naphthalene ring limits reactivity .

Hydrolysis and Stability

-

Acidic hydrolysis : The quinazoline ring hydrolyzes in concentrated HCl, yielding 2-aminobenzaldehyde derivatives. The thioether and naphthalenyl groups may slow this process due to steric and electronic effects .

-

Alkaline stability : The compound is stable in mild bases (e.g., NaOH) but degrades in strong alkaline conditions at elevated temperatures, forming fragmented aromatic amines .

Functionalization of the Piperazine Side Chain

The 4-methylpiperazine moiety offers sites for further modification:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .

-

Complexation : The piperazine nitrogen can coordinate with metal ions (e.g., Co²⁺, Cu²⁺), forming chelates studied for catalytic or medicinal applications .

Degradation Pathways

-

Photodegradation : UV exposure leads to cleavage of the thioether bond, forming quinazoline-2-thiol and 2-(4-methylpiperazinyl)ethyl radicals .

-

Thermal decomposition : Above 200°C, the compound decomposes into naphthalene, hydrogen sulfide, and piperazine derivatives, as confirmed by TGA-MS .

Comparative Reactivity with Analogues

-

Thioether vs. ether linkages : Thioethers exhibit greater resistance to hydrolysis but higher susceptibility to oxidation compared to oxygen ethers .

-

Naphthalenyl vs. phenyl groups : The bulkier naphthalenyl group reduces reaction rates in NAS but enhances π-π stacking in supramolecular applications .

Scientific Research Applications

Chemical Characteristics

The compound is characterized by the following properties:

- Molecular Formula : C25H26N4S

- Molecular Weight : 414.57 g/mol

- CAS Number : 129224-77-7

- Structural Features : It includes a quinazoline core with a piperazine moiety and a naphthalene substituent, which may contribute to its biological activity.

Anticancer Activity

Quinazoline derivatives are recognized for their anticancer properties. The compound has shown promising results in various studies:

- Inhibition of Tyrosine Kinases : Quinazoline derivatives are potent inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation. For example, compounds targeting the epidermal growth factor receptor (EGFR) have demonstrated significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating high potency .

- Molecular Docking Studies : Studies have utilized molecular docking to predict the binding interactions of quinazoline derivatives with various targets, confirming their potential as effective anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Inhibition of Inflammatory Mediators : Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases . For instance, certain synthesized quinazolines showed significant inhibition of edema in animal models .

Antidiabetic Effects

Recent studies highlight the potential of quinazoline derivatives in managing diabetes:

- Enzyme Inhibition : Quinazolines have been shown to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism, thereby reducing glucose absorption and controlling blood sugar levels .

Synthesis and Evaluation

A variety of quinazoline derivatives have been synthesized and evaluated for their biological activities:

Molecular Mechanisms

The mechanisms through which these compounds exert their effects include:

- Cell Cycle Arrest : Quinazolines can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Angiogenesis : Some derivatives have shown the ability to inhibit new blood vessel formation, which is crucial for tumor growth.

Mechanism of Action

The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

Physico-chemical Properties :

- Molecular Formula : C₂₃H₂₄N₄S₂

- Molar Mass : 420.59 g/mol

- Key Substituents :

- Position 4 : 2-Naphthalenyl (aromatic, lipophilic).

- Position 2 : (2-(4-Methyl-1-piperazinyl)ethyl)thio (polar, basic due to piperazine).

Comparison with Structural Analogues

Comparative analysis with similar quinazoline derivatives highlights distinct structural and functional differences:

Quinazoline, 4-benzo[b]thien-2-yl-2-[[2-(4-methyl-1-piperazinyl)ethyl]thio]-

- Molecular Formula : C₂₃H₂₄N₄S₂ (identical to the target compound).

- Substituent at Position 4 : Benzo[b]thien-2-yl (a sulfur-containing aromatic heterocycle).

- Higher lipophilicity due to the benzo[b]thiophene moiety may enhance membrane penetration but reduce aqueous solubility .

2-(4-((1-Phenyl-1H-1,2,3-triazole-4-yl)methoxy)phenyl)quinazolin-4(3H)-one

- Molecular Formula : C₂₄H₁₈N₆O₂.

- Substituents :

- A triazole-linked phenylmethoxy group at position 2.

- Ketone at position 3.

- Key Differences: The triazole moiety introduces hydrogen-bonding capacity, which may improve target selectivity in kinase inhibition.

Data Table: Comparative Overview

| Property | Target Compound | 4-Benzo[b]thien-2-yl Analogue | Triazole Derivative |

|---|---|---|---|

| Molecular Formula | C₂₃H₂₄N₄S₂ | C₂₃H₂₄N₄S₂ | C₂₄H₁₈N₆O₂ |

| Position 4 Substituent | 2-Naphthalenyl | Benzo[b]thien-2-yl | Phenylmethoxy (via triazole) |

| Position 2 Group | (2-(4-Methylpiperazinyl)ethyl)thio | Same as target compound | Triazole-linked phenylmethoxy |

| Polarity | Moderate (piperazine basicity) | Higher (additional sulfur) | High (triazole and ketone) |

| Potential Application | Kinase inhibition | Cytotoxic agents | Selective kinase modulation |

Biological Activity

Quinazolines, particularly those with diverse substituents, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The compound Quinazoline, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- (CAS No. 129224-77-7) is a derivative that combines a quinazoline core with a piperazine moiety and a naphthalene substituent, potentially enhancing its pharmacological profile.

The molecular formula for this compound is , with a molecular weight of approximately 414.57 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 414.57 g/mol |

| Density | 1.27 g/cm³ |

| Boiling Point | 614.1 °C |

| Refractive Index | 1.722 |

| LogP (XlogP) | 5.1 |

| Polar Surface Area (PSA) | 57.6 Ų |

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties, particularly as inhibitors of various tyrosine kinases involved in tumor growth and progression. The compound under investigation has shown potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and other kinases such as FGFR and PDGFR , which are often overexpressed in cancer cells.

Research indicates that modifications to the quinazoline structure can significantly enhance its cytotoxicity against various cancer cell lines. For example, studies have demonstrated that compounds with basic side chains at specific positions on the quinazoline nucleus exhibit increased antitumor activity compared to their parent compounds .

The proposed mechanisms for the anticancer effects of quinazoline derivatives include:

- Inhibition of EGFR : Compounds like gefitinib and erlotinib serve as benchmarks, demonstrating that quinazolines can effectively inhibit EGFR autophosphorylation, leading to reduced tumor cell proliferation.

- Tubulin Polymerization Inhibition : Some quinazolines also exhibit the ability to disrupt microtubule formation, thereby inducing apoptosis in cancer cells .

- DNA Repair Inhibition : Certain derivatives inhibit enzymes involved in DNA repair processes, contributing to their cytotoxic effects .

Antibacterial Activity

In addition to anticancer properties, quinazoline derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Recent studies revealed that modifications at specific positions on the quinazoline ring could enhance antibacterial efficacy, particularly against drug-resistant strains such as MRSA .

Case Studies

- Antibacterial Testing : A series of synthesized quinazoline derivatives were tested against various bacterial strains, revealing significant inhibitory activity with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL for selected compounds .

- Structure-Activity Relationship (SAR) : The presence of acidic functional groups on phenyl rings was found to be beneficial for enhancing antibacterial activity, indicating that structural modifications can lead to improved pharmacological profiles .

Q & A

Q. What synthetic strategies are effective for optimizing the yield of quinazoline derivatives with a 4-methylpiperazine-thioethyl side chain?

Methodological Answer: Multi-step synthesis involving intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one and coupling with substituted amines (e.g., 4-substituted phenyl-1,3-thiazol-2-amines) can achieve yields >70%. Reaction conditions (solvent, temperature, and catalyst) must be tailored for each step, as seen in the synthesis of analogous anti-tubercular quinazolinones .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: H NMR is essential for verifying the presence of the 4-methylpiperazine moiety (δ 2.2–2.8 ppm) and naphthalene protons (δ 7.5–8.5 ppm). Mass spectrometry (HRMS) and elemental analysis (C, H, N) further validate molecular composition, as demonstrated in the characterization of related piperazine-quinoline hybrids .

Q. How are initial bioactivity screens designed for quinazoline-based compounds?

Methodological Answer: In vitro assays against disease-relevant targets (e.g., Mycobacterium tuberculosis H37Rv for anti-tubercular activity or kinase inhibition for cancer) are performed at concentrations ≤10 µM. Positive controls (e.g., isoniazid for tuberculosis) and dose-response curves (IC/MIC) are mandatory to establish baseline efficacy .

Advanced Research Questions

Q. How can regioselective modifications of the quinazoline core improve target specificity?

Methodological Answer: Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 6-position enhances kinase inhibition, while bulky substituents (e.g., naphthalene) at the 4-position improve hydrophobic interactions with binding pockets. Docking studies with EGFR or PI3Kγ models guide rational design, as seen in anti-cancer derivatives .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer: Deuterated solvent shifts in NMR (e.g., DMSO-d vs. CDCl) clarify ambiguous proton environments. For elemental analysis discrepancies (e.g., C ±0.3%), HPLC-MS purity checks (>95%) and X-ray crystallography provide definitive structural confirmation .

Q. How do structural variations in the thioether linker impact pharmacokinetic properties?

Methodological Answer: Replacing ethylthio with methyleneoxy linkers reduces metabolic lability but may compromise solubility. In silico ADMET predictions (e.g., LogP, CYP450 metabolism) combined with in vivo PK studies in rodent models optimize bioavailability, as applied to anti-inflammatory quinazolines .

Q. What strategies validate the mechanism of action in complex biological systems?

Methodological Answer: CRISPR-Cas9 knockdown of putative targets (e.g., kinases) followed by rescue experiments confirms on-target effects. Phosphoproteomics or thermal shift assays quantify binding affinity and pathway modulation, as used in studies of thiazole-containing derivatives .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer: Discrepancies may arise from poor solubility or off-target effects. Reformulate compounds using PEGylation or liposomal encapsulation to enhance bioavailability. Validate with pharmacokinetic-pharmacodynamic (PK/PD) modeling and orthogonal assays (e.g., SPR for binding kinetics) .

Q. Why do some analogs show unexpected toxicity despite favorable in silico predictions?

Methodological Answer: Off-target interactions (e.g., hERG channel inhibition) require patch-clamp electrophysiology. Metabolite profiling (LC-MS/MS) identifies toxic degradation products, prompting structural redesign to eliminate reactive intermediates .

Methodological Resources

Q. Advanced Tools for SAR and Mechanism Studies

- Docking software (AutoDock Vina, Schrödinger)

- Proteomics platforms (Thermo Fisher Orbitrap)

- ADMET prediction suites (SwissADME, pkCSM)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.